N-Methyl-3-(trifluoromethyl)benzylamine

Description

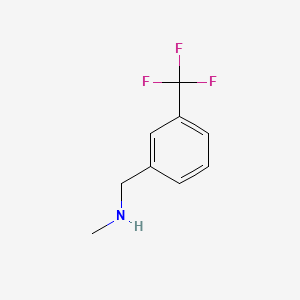

Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLPPELZYKHKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238134 | |

| Record name | Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-07-1 | |

| Record name | Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90390-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Sourcing and Utilizing N-Methyl-3-(trifluoromethyl)benzylamine for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of bioactive molecules.[1] N-Methyl-3-(trifluoromethyl)benzylamine emerges as a critical building block in this context, serving as a versatile intermediate for the synthesis of a wide array of complex molecules, especially those targeting the central nervous system.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the sourcing, evaluation, and application of this pivotal reagent.

The Strategic Importance of this compound in Synthesis

This compound is a substituted benzylamine that features a trifluoromethyl group at the meta-position of the benzene ring and a methyl group on the benzylic amine. This specific arrangement of functional groups makes it a valuable precursor for introducing the trifluoromethylphenylmethyl moiety into a target molecule. Its applications primarily lie in the synthesis of pharmaceutical intermediates and agrochemicals, where the trifluoromethyl group can impart desirable properties to the final product.[2] In drug discovery, it is often employed in the development of potential antidepressants and anxiolytics.[2]

Navigating the Commercial Supplier Landscape: A Comparative Analysis

The selection of a reliable commercial supplier is a critical first step in any research endeavor. The purity, availability, and documentation of the starting materials can significantly impact the outcome of a synthetic campaign. Below is a comparative analysis of several commercial suppliers of this compound.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Availability |

| Thermo Fisher Scientific (Alfa Aesar) | H63888.03 | 95% | 1 g | $98.70 | Estimated 31-Dec-2025 |

| H63888.06 | 95% | 5 g | $267.65 (Online Exclusive: $297.00) | Check Availability | |

| Sigma-Aldrich (Merck) | CDS000852 | Not specified | 10 mg | $77.90 | Usually ships in 2 business days |

| MySkinRecipes | 69643 | ≥95% | 1 g, 5 g | ฿2,020.00 (~ | 10-20 days |

| Chemistree | ZZLAA/H63888.03 | 95% | 1 g | $186.00 | Indent 9 - 12 weeks |

| BLD Pharm | BD138889 | Check website | Various | Inquiry | Check Availability |

| Ambeed | A415574 | 97% | 1 g | $15.00 | Inquiry |

| Synquest Labs | 3831-3-63 | 95% | Inquiry | Inquiry | Inquiry |

| Advanced ChemBlocks | P35251 | 95% | Inquiry | Inquiry | Inquiry |

Note: Prices and availability are subject to change and may vary based on location and institutional agreements. It is always recommended to verify the information directly with the supplier.

A Workflow for Supplier Qualification

A systematic approach to qualifying a supplier is essential to mitigate risks associated with reagent quality. The following workflow outlines a robust process for evaluating and selecting a commercial source for this compound.

Caption: A structured workflow for the evaluation and qualification of commercial suppliers.

Synthesis, Potential Impurities, and Quality Control

A thorough understanding of the synthetic routes to this compound is crucial for anticipating potential impurities. The most common synthetic strategies involve either the reductive amination of 3-(trifluoromethyl)benzaldehyde or the nucleophilic substitution of a 3-(trifluoromethyl)benzyl halide.

Representative Synthetic Protocol: Reductive Amination

This protocol is a representative example based on established chemical principles for the synthesis of N-methylated benzylamines.

Step 1: Imine Formation

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 3-(trifluoromethyl)benzaldehyde (1 equivalent) in toluene. Add a solution of methylamine (1.1 equivalents) in a suitable solvent (e.g., ethanol or a 40% aqueous solution). Add a catalytic amount of a weak acid, such as acetic acid. Heat the mixture to reflux and monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Water is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

Step 2: Reduction to the Amine

After cooling the reaction mixture to room temperature, carefully add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) in portions. Stir the reaction at room temperature until the imine is fully consumed, as monitored by TLC or GC-MS.

Step 3: Work-up and Purification

Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield this compound as a colorless to yellow liquid.[2]

Potential Impurities

Based on the synthetic routes, researchers should be aware of the following potential impurities:

-

Unreacted Starting Materials: Residual 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzyl halide.

-

Over-alkylation Products: Formation of the tertiary amine, N,N-dimethyl-3-(trifluoromethyl)benzylamine.

-

By-products from the Reducing Agent: Borate salts from the use of sodium borohydride.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

Quality Control and Analytical Methods

A comprehensive quality control assessment is imperative to ensure the suitability of the reagent for its intended application. The following analytical techniques are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the compound and to detect volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any organic impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups.

-

Karl Fischer Titration: To determine the water content.

A Certificate of Analysis (CoA) from the supplier should provide results from these or similar analytical methods.

Chemical Structure and Properties

References

N-Methyl-3-(trifluoromethyl)benzylamine: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the synthesis, properties, and applications of a key building block in modern chemistry.

This technical guide provides a detailed overview of N-Methyl-3-(trifluoromethyl)benzylamine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical characteristics, spectroscopic signature, synthesis pathways, and essential safety protocols. The strategic incorporation of a trifluoromethyl group and a benzylamine moiety makes this compound a subject of significant interest for creating novel therapeutic agents with enhanced metabolic stability and bioavailability.[1]

Physicochemical Characteristics

This compound is a colorless to yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | [1][3] |

| Molecular Weight | 189.18 g/mol | [1][3] |

| CAS Number | 90390-07-1 | [3] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 184 - 185 °C | [2] |

| Melting Point | 10 °C | [2] |

| Density | 0.981 g/cm³ at 25 °C | [2] |

| Purity | Typically ≥95% | [1] |

Synthesis and Reactivity

The synthesis of trifluoromethylated benzylamines can be achieved through several established organic chemistry reactions. Common strategies include reductive amination and nucleophilic substitution.

A plausible and widely used method for the synthesis of this compound is the reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine. This two-step, often one-pot, process involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine using a suitable reducing agent.

Caption: Reductive amination pathway for the synthesis of this compound.

Alternatively, nucleophilic substitution of a suitable benzyl halide, such as 3-(trifluoromethyl)benzyl bromide, with methylamine provides a direct route to the final product.[4]

The reactivity of this compound is characteristic of a secondary amine. It can undergo a variety of chemical transformations, including acylation, alkylation, and participation in the formation of heterocyclic structures, making it a versatile building block in organic synthesis.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z = 189.08[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of structurally similar compounds, such as 3-(trifluoromethyl)benzylamine.[6]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.4-7.6 ppm), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and a broad singlet for the amine proton.

-

¹³C NMR: The spectrum would display distinct signals for the trifluoromethyl carbon, the aromatic carbons (with splitting due to the fluorine atoms), the benzylic carbon, and the N-methyl carbon.

-

¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the trifluoromethyl group.

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Research and Development

This compound serves as a vital intermediate in the synthesis of a range of target molecules with potential biological activity.

-

Pharmaceuticals: It is particularly valuable in the development of drugs targeting the central nervous system, including potential antidepressant and anxiolytic agents.[1] The trifluoromethyl group often enhances the metabolic stability and lipophilicity of drug candidates, improving their pharmacokinetic profiles.

-

Agrochemicals: This compound is also utilized in the synthesis of advanced pesticides and herbicides, where the trifluoromethyl moiety can contribute to increased efficacy.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

Hazards: It is a combustible liquid that is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage.[2]

-

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[7] Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, and open flames.[2]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek immediate medical attention.[2][7] If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.[2][7]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the fields of medicinal chemistry and agrochemical research. Its unique combination of a reactive secondary amine and a trifluoromethyl-substituted aromatic ring provides a versatile scaffold for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is paramount for its effective and responsible utilization in scientific research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.fr [fishersci.fr]

N-Methyl-3-(trifluoromethyl)benzylamine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Methyl-3-(trifluoromethyl)benzylamine

Abstract

This compound is a key chemical intermediate whose utility in pharmaceutical and agrochemical research is largely dictated by its three-dimensional structure and conformational dynamics. The presence of a trifluoromethyl group significantly influences its physicochemical properties, enhancing metabolic stability and binding affinity in drug candidates.[1][2] This guide provides a comprehensive analysis of the molecule's structural features and explores its conformational landscape through a synthesis of theoretical principles, computational methodologies, and experimental validation techniques. Designed for researchers and drug development professionals, this document elucidates the causal relationships between molecular geometry and chemical function, offering field-proven insights into the characterization of flexible molecules.

Introduction: The Significance of this compound

This compound (C₉H₁₀F₃N) is a substituted benzylamine derivative recognized for its role as a versatile building block in organic synthesis.[1] It is particularly valued in medicinal chemistry as an intermediate for active pharmaceutical ingredients (APIs), especially those targeting the central nervous system for potential antidepressant or anxiolytic properties.[1] The trifluoromethyl (-CF₃) substituent is critical to its function; this group is a well-established bioisostere for a methyl group but possesses unique electronic properties and higher metabolic stability due to the strength of the C-F bonds.[2] These characteristics can enhance a drug's lipophilicity, membrane permeability, and binding selectivity, making it a favored moiety in modern drug design.[2]

Understanding the molecule's preferred three-dimensional arrangement, or conformation, is paramount. The spatial relationship between the trifluoromethyl-substituted phenyl ring and the N-methylamino group directly impacts how the molecule interacts with biological targets like enzymes or receptors. This guide dissects the structural components and rotational degrees of freedom that define its conformational possibilities and outlines a robust, multi-faceted approach to its analysis.

Table 1: Key Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | [1] |

| CAS Number | 90390-07-1 | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| MDL Number | MFCD04115410 | [1] |

Molecular Structure and Rotational Degrees of Freedom

The structure of this compound consists of a central benzyl group with two key substitutions: a trifluoromethyl group at the meta-position (C3) of the phenyl ring and a methyl group on the benzylamine nitrogen.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-3-(trifluoromethyl)benzylamine in Medicinal Chemistry

Introduction: The Strategic Value of the N-Methyl-3-(trifluoromethyl)benzylamine Scaffold

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. This compound emerges as a highly valuable building block, offering a unique combination of features that address key challenges in medicinal chemistry. This guide provides an in-depth exploration of its application, grounded in established principles and exemplified through practical protocols.

The core value of this reagent lies in the synergistic contribution of its three key components: the benzylamine core, the N-methyl group, and the meta-positioned trifluoromethyl (CF3) group.

-

The Trifluoromethyl Group's Influence : The CF3 group is a cornerstone of contemporary drug design, often referred to as a "bioisostere" for groups like methyl or chlorine.[1] Its potent electron-withdrawing nature and high lipophilicity significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[2] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to enzymatic degradation and prolonging the drug's half-life.[2] Furthermore, this group can improve membrane permeability and binding affinity to biological targets through favorable electrostatic interactions and by modulating the pKa of nearby functionalities.[3][4]

-

The N-Methyl Group : The "magic methyl" is a well-established motif for fine-tuning potency and pharmacokinetic properties.[3] The addition of a methyl group to a nitrogen atom can enhance binding affinity by occupying small hydrophobic pockets in a target protein, improve metabolic stability by sterically hindering N-dealkylation, and increase cell permeability by masking a polar N-H bond.

-

The Benzylamine Framework : This provides a versatile and synthetically tractable scaffold, allowing for the straightforward introduction of diverse functionalities through reactions at the amine, such as reductive amination, acylation, and nucleophilic substitution.[5]

Collectively, these features make this compound an exemplary starting material for generating novel chemical entities with enhanced drug-like properties, particularly in the development of therapeutics targeting the central nervous system (CNS), where metabolic stability and bioavailability are critical hurdles.[6]

Logical Workflow for Incorporating the Scaffold

The general workflow for utilizing this compound involves its coupling to a molecule of interest, typically containing an electrophilic center, to introduce the trifluoromethylbenzyl moiety. This process is designed to leverage the amine's nucleophilicity.

References

- 1. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]

- 6. This compound [myskinrecipes.com]

Application Notes and Protocol for the N-methylation of 3-(Trifluoromethyl)benzylamine

Abstract

The introduction of a methyl group to a nitrogen atom can significantly alter the pharmacological properties of a molecule, a phenomenon often crucial in drug discovery and development. This guide provides a comprehensive protocol for the N-methylation of 3-(trifluoromethyl)benzylamine, a versatile building block in medicinal chemistry. We will delve into the widely utilized Eschweiler-Clarke reaction, a robust and scalable method that avoids the common pitfalls of over-methylation. This document will cover the reaction mechanism, a detailed step-by-step protocol, safety considerations, and methods for purification and characterization of the final product, N-methyl-3-(trifluoromethyl)benzylamine.

Introduction: The Significance of N-Methylation in Drug Development

N-methylation is a fundamental chemical transformation in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] The addition of a methyl group to an amine can profoundly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] For instance, N-methylation can enhance the oral bioavailability of certain drugs.[3]

Traditional N-methylation methods often employ hazardous reagents like methyl iodide or dimethyl sulfate, which can lead to the formation of undesired quaternary ammonium salts and present significant safety challenges.[2][3] The Eschweiler-Clarke reaction offers a superior alternative for the methylation of primary and secondary amines.[4][5] This reductive amination process utilizes excess formic acid and formaldehyde to cleanly produce the corresponding tertiary amine, effectively preventing over-methylation.[6][7]

The Eschweiler-Clarke Reaction: A Mechanistic Overview

The Eschweiler-Clarke reaction is a one-pot procedure that proceeds through a well-defined mechanism.[8] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine, 3-(trifluoromethyl)benzylamine, on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to yield an iminium ion.[4][5]

-

Hydride Transfer: Formic acid serves as the hydride source. A formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the secondary amine, this compound. This step is driven by the irreversible loss of carbon dioxide.[6]

-

Second Methylation: The newly formed secondary amine can then react with another molecule of formaldehyde to form a new iminium ion.

-

Final Reduction: A second hydride transfer from formic acid reduces this iminium ion to the final product, the tertiary amine N,N-dimethyl-3-(trifluoromethyl)benzylamine. The reaction stops at the tertiary amine stage because it cannot form another iminium ion.[5][6]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. grokipedia.com [grokipedia.com]

Application Notes and Protocols for the Derivatization of N-Methyl-3-(trifluoromethyl)benzylamine

Abstract: N-Methyl-3-(trifluoromethyl)benzylamine is a critical building block in the fields of medicinal chemistry and drug development. The presence of the trifluoromethyl (CF₃) group often enhances metabolic stability, binding affinity, and bioavailability of target molecules, making this amine a valuable scaffold for creating novel therapeutic agents, particularly those targeting the central nervous system.[1] This document provides detailed application notes and validated protocols for the derivatization of this compound via two common and robust synthetic pathways: N-Acylation and N-Sulfonylation. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of diverse compound libraries for screening and lead optimization.

Compound Profile and Essential Safety Considerations

Before commencing any experimental work, it is imperative to be fully aware of the properties and hazards associated with this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 90390-07-1 | [2][3] |

| Molecular Formula | C₉H₁₀F₃N | [1][3] |

| Molecular Weight | 189.18 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | [1] |

| Storage | Store at room temperature in a dry, well-ventilated place. |[1][2] |

⚠️ CRITICAL SAFETY WARNING this compound is classified as a corrosive substance that causes severe skin burns and eye damage (CLP Classification: Skin Corr. 1B, H314; Eye Dam. 1, H318).[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2]

-

Handling: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Protocol 1: N-Acylation for Amide Synthesis

N-acylation is a cornerstone of organic synthesis, converting the secondary amine into a stable amide. This reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[4] A base is required to neutralize the acidic byproduct (HCl), driving the reaction to completion.[4]

Experimental Workflow: N-Acylation

Detailed Step-by-Step Protocol

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.

-

Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Place the flask in an ice/water bath and cool the stirring solution to 0°C.

-

Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the cold solution using a syringe. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed (typically 1-3 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Reaction Mechanism: N-Acylation

Table 2: Representative N-Acylation Reactions

| Entry | Acylating Agent | Product Name | Typical Yield |

|---|---|---|---|

| 1 | Acetyl chloride | N-acetyl-N-methyl-3-(trifluoromethyl)benzylamine | 90-98% |

| 2 | Benzoyl chloride | N-benzoyl-N-methyl-3-(trifluoromethyl)benzylamine | 85-95% |

| 3 | Isobutyryl chloride | N-isobutyryl-N-methyl-3-(trifluoromethyl)benzylamine | 88-96% |

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides is a vital transformation, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs. The most conventional and reliable method involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[5][6] The mechanism is analogous to N-acylation, with the amine attacking the electrophilic sulfur atom.

Experimental Workflow: N-Sulfonylation

Detailed Step-by-Step Protocol

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and dissolve it in anhydrous DCM (~0.2 M).

-

Base Addition: Add pyridine (1.5 eq.) to the solution and stir. Note: Pyridine can act as both the base and a solvent if desired.

-

Sulfonyl Chloride Addition: At room temperature, add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise over 5-10 minutes. The reaction may be slightly exothermic.

-

Reaction: Stir the mixture at room temperature until the starting amine is consumed, as determined by TLC analysis (typically 2-6 hours).

-

Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to pH ~2 to protonate excess pyridine.

-

Extraction: Extract the product into ethyl acetate (EtOAc) (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude sulfonamide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Alternative Green Chemistry Protocol

For a more environmentally benign approach, microwave-assisted, solvent-free sulfonylation has proven highly effective.[7] This method involves mixing the amine (1.0 eq.) and the sulfonyl chloride (1.05 eq.) neat in a microwave-safe vessel and irradiating at a set temperature (e.g., 100-120°C) for a short period (5-15 minutes). Work-up is simplified, often involving just dissolving the mixture in a solvent and filtering off any byproducts.[7]

Reaction Mechanism: N-Sulfonylation

Table 3: Representative N-Sulfonylation Reactions

| Entry | Sulfonylating Agent | Product Name | Typical Yield |

|---|---|---|---|

| 1 | p-Toluenesulfonyl chloride | N-methyl-N-(3-(trifluoromethyl)benzyl)-4-methylbenzenesulfonamide | 90-97% |

| 2 | Methanesulfonyl chloride | N-methyl-N-(3-(trifluoromethyl)benzyl)methanesulfonamide | 88-95% |

| 3 | Dansyl chloride | 5-(N-methyl-N-(3-(trifluoromethyl)benzyl)sulfamoyl)-1-dimethylaminonaphthalene | 85-92% |

Conclusion

The protocols detailed herein provide robust and reproducible methods for the N-acylation and N-sulfonylation of this compound. By employing these derivatization strategies, researchers can efficiently generate diverse libraries of amide and sulfonamide compounds. This capability is essential for structure-activity relationship (SAR) studies and the broader goals of drug discovery and agrochemical development, leveraging the unique and beneficial properties of the trifluoromethyl moiety.

References

The Strategic Incorporation of N-Methyl-3-(trifluoromethyl)benzylamine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Trifluoromethyl Group's Impact and the Utility of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (-CF3) group holds a preeminent position due to its profound ability to modulate the physicochemical and pharmacokinetic properties of a molecule.[1][2][3] The potent electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability conferred by the -CF3 group can lead to enhanced binding affinity, improved membrane permeability, and a longer biological half-life of drug candidates.[1][2][4]

N-Methyl-3-(trifluoromethyl)benzylamine emerges as a critical building block for harnessing these benefits, particularly in the synthesis of compounds targeting the central nervous system (CNS).[5] Its structural motif is found in a variety of bioactive molecules, including those with potential antidepressant and anxiolytic properties.[5] This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed protocols and the scientific rationale behind the experimental choices.

The Role of this compound in Medicinal Chemistry

The utility of this compound as a synthetic intermediate is primarily centered on the introduction of the N-methyl-3-(trifluoromethyl)benzyl moiety into a target scaffold. This is most commonly achieved through reactions such as reductive amination or nucleophilic substitution. The presence of the methyl group on the nitrogen atom is significant as it can influence the basicity and steric environment of the resulting amine, which in turn can fine-tune its interaction with biological targets.

Key Advantages of Incorporating the N-Methyl-3-(trifluoromethyl)benzyl Moiety:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier, a critical factor for CNS-acting drugs.[2][4]

-

Modulation of Basicity: The electron-withdrawing trifluoromethyl group can reduce the basicity of the benzylamine nitrogen, which can impact its ionization state at physiological pH and its potential for off-target interactions.

-

Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to more favorable interactions with the active site of a target protein, thereby enhancing the potency of the drug candidate.[3][4]

Core Synthetic Application: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is a primary strategy for incorporating this compound into a target molecule. This two-step, one-pot process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Mechanism of Reductive Amination

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

-

Formation of a Hemiaminal: This initial attack forms an unstable hemiaminal intermediate.

-

Dehydration to an Iminium Ion: The hemiaminal undergoes dehydration, typically under mildly acidic conditions, to form a resonance-stabilized iminium ion.

-

Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine.

Diagram of the Reductive Amination Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactions Involving N-Methyl-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-(trifluoromethyl)benzylamine is a key structural motif and versatile intermediate in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides detailed experimental setups and protocols for common synthetic transformations involving this secondary amine, focusing on N-acylation and N-alkylation reactions. The methodologies are presented with an emphasis on the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | ≥95% | [1] |

| Storage | Store at room temperature in a dry environment | [1] |

Safety Precautions:

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Always consult the latest Safety Data Sheet (SDS) before use.[2][3]

Synthetic Applications: N-Acylation

N-acylation of this compound is a fundamental transformation for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals.[4] This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride.

Protocol 1: N-Acylation with Acyl Chloride

This protocol details the synthesis of N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide using acetyl chloride. The same general procedure can be adapted for other acyl chlorides.

Rationale: Acyl chlorides are highly reactive acylating agents. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride.

Experimental Workflow for N-Acylation:

Caption: General workflow for the N-acylation of a secondary amine.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the amine in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product into the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.

Synthetic Applications: N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in drug discovery to modulate a compound's pharmacological profile. This can be achieved through various methods, including reductive amination or direct alkylation with an alkyl halide.

Protocol 2: Reductive Amination

This protocol describes the N-alkylation of a primary amine to a secondary amine, which can be adapted for the synthesis of this compound from 3-(trifluoromethyl)benzaldehyde and methylamine, followed by reduction. A similar strategy can be used to further alkylate this compound if a suitable carbonyl compound is chosen.[6]

Rationale: Reductive amination is a two-step, often one-pot, process where an aldehyde or ketone reacts with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[6] This method is generally milder and more versatile than direct alkylation with alkyl halides. Sodium borohydride is a common and effective reducing agent for this transformation.[7]

Experimental Workflow for Reductive Amination:

Caption: General workflow for reductive amination.

Materials:

-

This compound

-

Aldehyde or ketone (e.g., benzaldehyde)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in methanol.

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[7]

-

Monitor the imine formation by TLC.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[7]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[7]

Reaction Monitoring and Product Characterization

Consistent and accurate monitoring of chemical reactions is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Table 2: Analytical Techniques for Reaction Analysis

| Technique | Application | Rationale |

| Thin Layer Chromatography (TLC) | Reaction monitoring | A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | ¹H and ¹³C NMR provide detailed information about the molecular structure of the product. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl group.[8] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile byproducts | Separates components of a mixture and provides mass-to-charge ratio data for identification.[9] |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination | Useful for analyzing non-volatile compounds and for determining the purity of the final product with high accuracy.[6] |

Conclusion

This compound serves as a valuable building block for the synthesis of a wide range of organic molecules. The protocols for N-acylation and N-alkylation detailed in this guide provide a solid foundation for researchers. As with any chemical synthesis, these procedures may require optimization depending on the specific substrate and desired scale. Adherence to safety protocols and the use of appropriate analytical techniques are essential for successful and safe experimentation.

References

- 1. This compound [myskinrecipes.com]

- 2. fishersci.fr [fishersci.fr]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 9. pmda.go.jp [pmda.go.jp]

Application Notes and Protocols: N-Methyl-3-(trifluoromethyl)benzylamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Trifluoromethyl Group in Catalysis

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a powerful strategy in medicinal chemistry and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity that the -CF3 group imparts.[1][2] Consequently, the development of catalytic methods for the synthesis of trifluoromethylated compounds is of paramount importance. N-Methyl-3-(trifluoromethyl)benzylamine and its derivatives have emerged as valuable building blocks and precursors in various catalytic applications, particularly in the synthesis of chiral amines and other complex nitrogen-containing molecules.[1][3][4][5] This document provides a detailed overview of the applications of this compound and related structures in catalysis, complete with mechanistic insights and detailed experimental protocols.

The trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity and properties of adjacent functional groups. In the context of this compound, this electronic effect can modulate the nucleophilicity of the nitrogen atom and influence the stability of intermediates in catalytic cycles. These characteristics make it a compelling component in the design of ligands and chiral auxiliaries for asymmetric catalysis.

I. Asymmetric Synthesis of Chiral Trifluoromethylated Amines

Chiral amines containing a trifluoromethyl group are highly sought-after motifs in pharmaceutical research.[1][3] Catalytic asymmetric synthesis provides the most efficient route to these enantiomerically pure compounds. This compound derivatives are instrumental in several key asymmetric transformations.

Organocatalytic Isomerization of Allylic Amines

A notable application involves the stereospecific isomerization of α-chiral allylic amines to furnish γ-chiral trifluoromethylated amines.[3] This transformation, often catalyzed by an organic base, proceeds through a[1][3]-hydrogen shift, transferring chirality from the α- to the γ-position. The resulting chiral imine/enamine intermediate can then be diastereoselectively reduced to yield α,γ-chiral trifluoromethylated amines with excellent control over stereochemistry.[3]

The trifluoromethyl group plays a crucial role in this process. Its electron-withdrawing nature can influence the acidity of the α-proton, facilitating the isomerization process. Furthermore, its steric bulk can contribute to the diastereoselectivity of the subsequent reduction step.

Catalytic Asymmetric Isomerization of Imines

Another powerful strategy for synthesizing chiral trifluoromethylated amines is the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines.[1] This approach utilizes a chiral organic catalyst, such as a cinchona alkaloid derivative, to facilitate a 1,3-proton shift, converting the prochiral imine into a chiral amine with high enantioselectivity.[1][6] While this compound itself is not the direct precursor to the imine in all cases, the resulting chiral α-(trifluoromethyl)benzylamine products are structurally analogous and highlight the importance of this class of compounds.

The success of this method hinges on the ability of the chiral catalyst to create a well-defined chiral environment around the imine substrate, thereby directing the proton transfer to one specific face of the molecule.

II. Role as a Ligand Precursor in Transition-Metal Catalysis

While direct applications of this compound as a ligand are not extensively documented in the provided search results, its structural motifs are relevant to the design of more complex ligands, such as N-heterocyclic carbenes (NHCs).

N-Trifluoromethyl N-Heterocyclic Carbene (NHC) Ligands

The trifluoromethyl group can be incorporated onto the nitrogen atom of NHC ligands, significantly altering their electronic properties.[7][8] These N-trifluoromethyl NHC ligands exhibit reduced σ-donating ability and enhanced π-acceptor character compared to their non-fluorinated counterparts.[7][8] These modified electronic properties can have a profound impact on the reactivity and selectivity of transition-metal catalysts. For instance, ruthenium metathesis catalysts bearing N-trifluoromethyl NHC ligands have shown unusual selectivity in olefin metathesis reactions.[7]

The synthesis of such ligands often starts from N-trifluoromethyl benzimidazole, a related heterocyclic structure.[7][8] The principles learned from the impact of the trifluoromethyl group in these systems can inform the design of novel catalysts derived from this compound.

III. Application in Solvent-Free and Catalyst-Free Reactions

In the pursuit of greener and more sustainable chemical processes, solvent-free and catalyst-free reactions are highly desirable. Trifluoromethylated benzylamines have demonstrated utility in such reactions.

Direct Amidation Reactions

A notable example is the solventless, catalyst-free synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide from 3,5-bis(trifluoromethyl)benzylamine and stearic acid at elevated temperatures.[9][10] This direct amidation reaction proceeds by heating the reactants together, with the only byproduct being water.[10] This approach offers a significant environmental advantage over traditional amidation methods that often require coupling agents and organic solvents.

While this example uses a bis(trifluoromethyl) analog, the principle can be extended to this compound, highlighting its potential as a reactant in environmentally benign synthetic methodologies.

IV. Experimental Protocols

Protocol 1: Organocatalyzed Stereospecific Isomerization and Diastereoselective Reduction for the Synthesis of α,γ-Chiral γ-Trifluoromethylated Amines

This protocol is adapted from the principles described in the synthesis of γ-chiral trifluoromethylated amines.[3]

Materials:

-

α-Chiral allylic amine (e.g., (R,E)-N-(1-(4-bromophenyl)-3-(trifluoromethyl)allyl)pivalamide)

-

Organic base catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD))

-

Anhydrous toluene

-

Reducing agent (e.g., Sodium borohydride (NaBH4))

-

Methanol

-

Standard workup and purification reagents (e.g., saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica gel for column chromatography)

Workflow Diagram:

Caption: Workflow for the synthesis of α,γ-chiral γ-trifluoromethylated amines.

Procedure:

-

Isomerization:

-

To a solution of the α-chiral allylic amine (1.0 equiv.) in anhydrous toluene (0.1 M), add the organic base catalyst (e.g., TBD, 0.05 equiv.).

-

Heat the reaction mixture at 60-100 °C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.

-

-

Reduction:

-

After completion of the isomerization, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add a solution of the reducing agent (e.g., NaBH4, 2.0 equiv.) in methanol.

-

Stir the reaction at 0 °C until the imine/enamine intermediate is fully consumed, as indicated by TLC.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired α,γ-chiral γ-trifluoromethylated amine.

-

Data Presentation:

| Entry | Substrate | Catalyst (mol%) | Temp (°C) | Yield (%) | dr | ee (%) |

| 1 | Substrate A | TBD (5) | 60 | 95 | >20:1 | >99 |

| 2 | Substrate B | TBD (5) | 80 | 92 | 18:1 | >99 |

| 3 | Substrate C | DBU (10) | 100 | 88 | 15:1 | 98 |

Note: This data is representative and based on typical outcomes for such reactions. Actual results may vary depending on the specific substrate and reaction conditions.

Protocol 2: Solvent-Free Direct Amidation

This protocol is based on the principles of solvent-free amidation reactions involving trifluoromethylated benzylamines.[9][10]

Materials:

-

This compound

-

Carboxylic acid (e.g., Stearic acid)

-

Open-topped reaction tube

-

Oil bath

-

Standard purification reagents (e.g., silica gel for column chromatography)

Workflow Diagram:

Caption: Workflow for solvent-free direct amidation.

Procedure:

-

Reaction Setup:

-

In an open-topped reaction tube, combine equimolar amounts of this compound and the desired carboxylic acid.

-

-

Reaction:

-

Heat the mixture in an oil bath at 140 °C for 24 hours.

-

Periodically, remove any condensed water from the walls of the tube to drive the equilibrium towards amide formation.

-

Monitor the reaction progress by TLC.

-

-

Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can often be directly purified by silica gel column chromatography.

-

V. Conclusion and Future Perspectives

This compound and its structural analogs are valuable compounds in the field of catalysis. Their utility is primarily demonstrated in the synthesis of chiral trifluoromethylated amines, which are of significant interest in drug discovery. The electron-withdrawing nature of the trifluoromethyl group is a key feature that influences reactivity and selectivity in these transformations. Furthermore, the potential for these amines to be used in greener, solvent-free synthetic methods highlights their relevance in modern, sustainable chemistry.

Future research in this area may focus on the development of novel chiral ligands derived from this compound for a broader range of asymmetric catalytic reactions. Additionally, exploring their application in other areas of catalysis, such as photoredox catalysis or C-H activation, could unveil new and exciting synthetic possibilities.

References

- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

Application Note: N-Methyl-3-(trifluoromethyl)benzylamine as a Versatile Reagent for Parallel Synthesis of Amine Libraries

Abstract

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). Secondary and tertiary amines are privileged scaffolds, appearing in a vast number of approved pharmaceuticals. This application note details the utility of N-Methyl-3-(trifluoromethyl)benzylamine as a key building block in parallel synthesis, focusing on its application in reductive amination protocols to generate extensive amine libraries. We provide a comprehensive overview of the reagent's properties, step-by-step protocols for high-throughput synthesis, and an explanation of the mechanistic principles that ensure robust and reliable library production for researchers in pharmaceutical and agrochemical development.

Introduction: The Strategic Advantage of Fluorinated Amines in Discovery Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance key pharmacological properties. The trifluoromethyl (CF₃) group, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity, thereby increasing bioavailability and efficacy. This compound serves as an ideal reagent for introducing this valuable moiety alongside a secondary amine, a common pharmacophore.[1] Its use in parallel synthesis allows for the systematic modification of a lead compound or the generation of a large screening library by reacting it with a diverse set of carbonyl compounds (aldehydes and ketones).

The N-methyl group provides a point of differentiation from primary benzylamines, leading directly to tertiary amine products, which often exhibit distinct pharmacological profiles and improved metabolic stability compared to their secondary amine counterparts. This reagent is particularly valuable for developing drugs targeting the central nervous system (CNS) and for creating novel pesticides and herbicides.[1]

Reagent Profile: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is critical for successful and safe implementation in any synthetic workflow.

Physicochemical Data

The key properties of this compound (CAS No. 90390-07-1) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | MySkinRecipes[1] |

| Molecular Weight | 189.18 g/mol | MySkinRecipes[1] |

| Appearance | Colorless to yellow liquid | MySkinRecipes[1] |

| Purity | ≥95% | MySkinRecipes[1] |

| Density | ~1.222 g/mL at 25 °C (for related amine) | ChemicalBook[2] |

| Storage | Room temperature, dry conditions | MySkinRecipes[1] |

Safety and Handling

This compound is classified as a corrosive and hazardous substance. Adherence to strict safety protocols is mandatory.

-

Hazard Identification: Causes severe skin burns and eye damage.[3][4][5] Harmful if swallowed or in contact with skin.[4]

-

Precautionary Measures:

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[3] Seek immediate medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Immediately call a poison center or physician.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[3] Call a physician immediately.[3]

-

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[3][4][5]

Core Application: Parallel Reductive Amination

Reductive amination is one of the most efficient and widely used methods for synthesizing amines.[6] It typically proceeds in a one-pot fashion, where the amine and a carbonyl compound first form an iminium ion intermediate, which is then immediately reduced by a mild reducing agent present in the reaction mixture.[7] This process is highly amenable to parallel synthesis formats.

Mechanistic Pathway

The reaction proceeds in two key stages:

-

Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is often catalyzed by a weak acid.

-

Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride to the iminium carbon, yielding the final tertiary amine product. STAB is particularly well-suited for this role as it is mild, moisture-tolerant, and does not reduce the starting carbonyl compounds.[7]

Parallel Synthesis Workflow

A typical parallel synthesis workflow using 96-well plates is designed for efficiency, minimizing manual handling and enabling rapid library generation.

Detailed Protocol: 96-Well Plate Reductive Amination

This protocol describes the parallel synthesis of a 96-member tertiary amine library from a diverse set of aldehydes.

Materials and Reagents

-

This compound (≥95% purity)

-

Aldehyde library (diverse set of 96 aldehydes)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Deep-well 96-well reaction blocks (e.g., 2 mL volume)

-

Automated liquid handler or multichannel pipette

-

Plate sealer

-

Orbital shaker

Stock Solution Preparation

-

Aldehyde Plate: Prepare a 0.5 M stock solution of each of the 96 unique aldehydes in anhydrous DCE. Using a liquid handler, dispense 100 µL of each unique aldehyde stock solution into the corresponding well of a 96-well reaction block (50 µmol per well).

-

Amine Solution: Prepare a 0.6 M solution of this compound in anhydrous DCE. This corresponds to 1.2 equivalents relative to the aldehyde.

-

Reducing Agent Slurry: Prepare a slurry of STAB in anhydrous DCE at a concentration of 1.0 M. This corresponds to 2.0 equivalents. Note: Prepare this slurry immediately before use, as STAB can degrade over time in solution.

Reaction Procedure

Causality Note: All steps should be performed in a fume hood under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the reducing agent, although STAB has moderate stability.

-

Amine Addition: To the aldehyde plate from step 4.2.1, add 100 µL of the 0.6 M this compound solution to each well (60 µmol, 1.2 eq).

-

Catalyst Addition: Add 3 µL of glacial acetic acid to each well. The acid catalyzes the formation of the iminium ion, accelerating the reaction.

-

Initiation: Vigorously vortex the STAB slurry to ensure it is homogenous. Immediately add 100 µL of the 1.0 M STAB slurry to each well (100 µmol, 2.0 eq).

-

Incubation: Securely seal the 96-well block with a chemically resistant cap mat or heat seal. Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 16-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing via LC-MS.

High-Throughput Workup and Isolation

-

Quenching: Unseal the reaction block. Carefully add 500 µL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the remaining reducing agent and acetic acid.

-

Extraction: Add 500 µL of dichloromethane (DCM) to each well. Seal the plate and shake vigorously for 5 minutes. Centrifuge the plate to ensure phase separation.

-

Isolation: Using an automated liquid handler, carefully remove the lower organic layer (DCM) and transfer it to a new 96-well collection plate.

-

Drying and Concentration: Pass the collected organic layers through a 96-well plate containing a drying agent (e.g., sodium sulfate) or a phase separator plate. Evaporate the solvent in a centrifugal evaporator.

-

Final Library: Re-dissolve the resulting residues (the final amine products) in a known volume of DMSO (e.g., 500 µL) to create a 100 mM stock solution plate ready for screening or further analysis.

Conclusion

This compound is a powerful and effective reagent for the parallel synthesis of tertiary amine libraries. Its structural features provide a direct route to compounds with potentially enhanced pharmacological properties. The reductive amination protocol detailed here is robust, scalable, and well-suited for the high-throughput environments common in modern drug and agrochemical discovery, enabling the rapid generation of novel and diverse chemical entities for biological screening.

References

- 1. This compound [myskinrecipes.com]

- 2. 2740-83-2 CAS MSDS (3-(Trifluoromethyl)benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.fr [fishersci.fr]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-(Trifluoromethyl)benzylamine - Safety Data Sheet [chemicalbook.com]

- 6. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-3-(trifluoromethyl)benzylamine Synthesis

Welcome to the technical support center for the synthesis of N-Methyl-3-(trifluoromethyl)benzylamine. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize reaction yields and troubleshoot common issues encountered during this synthesis. This compound is a valuable building block in medicinal chemistry, often used in the development of central nervous system agents and agrochemicals.[1] Its efficient synthesis is therefore of significant interest.

The primary and most versatile method for synthesizing this compound is through the reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine.[2][3] This process involves the formation of an intermediate imine, which is subsequently reduced to the final secondary amine product.[2][4] This guide provides in-depth, field-tested insights into optimizing this two-step, one-pot reaction, focusing on maximizing yield and purity.

Reaction Overview: The Reductive Amination Pathway

The synthesis proceeds via two key mechanistic steps:

-

Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde. This is followed by dehydration to form a C=N double bond, yielding an N-methyl-1-(3-(trifluoromethyl)phenyl)methanimine intermediate.

-

Reduction: A hydride-based reducing agent selectively reduces the imine (or its protonated iminium ion form) to the desired this compound.

This entire sequence is typically performed in a single reaction vessel ("one-pot") by mixing the aldehyde, amine, and a selective reducing agent.[5]

Caption: General mechanism for reductive amination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and solve problems.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the most likely causes?

Low or no product formation is a frequent issue that typically points to problems with either imine formation or the reduction step.[6]

Answer:

Several factors could be at play. Let's break them down systematically.

-

Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine can be unfavorable.[6]

-

Root Cause 1: Incorrect pH. Imine formation is acid-catalyzed, but the pH must be carefully controlled. At high pH (too basic), the dehydration of the carbinolamine intermediate is slow. At low pH (too acidic), the methylamine nucleophile becomes fully protonated to a non-nucleophilic methylammonium ion, preventing the initial attack on the carbonyl.[7] The optimal range is typically weakly acidic, around pH 5-7.[8]

-

Solution: If using a reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), the acetic acid byproduct often provides sufficient catalysis.[8][9] If using sodium borohydride (NaBH₄), the addition of a catalytic amount of acetic acid (typically 1-2 equivalents relative to the aldehyde) is often necessary.[10]

-

Root Cause 2: Presence of Water. Water is a product of imine formation. Its presence can push the equilibrium back towards the starting materials. Furthermore, many hydride reducing agents, especially borohydrides, are water-sensitive and will decompose.[5]

-

Solution: Use anhydrous solvents (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF)).[9][11] While not always essential for small-scale reactions if using high-quality anhydrous solvents, adding a dehydrating agent like activated 4Å molecular sieves can improve yields by sequestering the water formed in situ.[4][12]

-

-

Failed Reduction Step:

-

Root Cause 1: Inactive Reducing Agent. Sodium borohydride and its derivatives can degrade upon exposure to air and moisture over time.

-

Solution: Use a fresh bottle of the reducing agent or test its activity on a simple substrate. Store all hydride reagents in a desiccator.

-

Root Cause 2: Incorrect Choice of Reducing Agent. A reducing agent that is too powerful, like NaBH₄, can reduce the starting aldehyde to 3-(trifluoromethyl)benzyl alcohol if added before imine formation is substantial.[13]

-

Solution: Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][9] This reagent is particularly effective because it reacts much faster with the iminium ion than with the starting aldehyde, allowing for a one-pot procedure where all reagents are mixed at the start.[9]

-

Caption: Troubleshooting logic for low reaction yield.

Question 2: My analysis (NMR/GC-MS) shows significant side products. How can I improve selectivity?

The formation of side products is typically due to a lack of selectivity in the reduction step or competing side reactions.[6]

Answer:

The most common side product is the alcohol resulting from the reduction of the starting aldehyde.

-

Side Product 1: 3-(Trifluoromethyl)benzyl alcohol.

-

Cause: This occurs when the reducing agent reduces the aldehyde faster than the imine is formed or when the reducing agent is not selective for the imine over the carbonyl. This is a common issue with strong reducing agents like NaBH₄ when used in a one-pot procedure.[13]

-

Solution 1 (Recommended): Use a Selective Reductant. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for direct reductive aminations precisely because it is a mild and selective reducing agent.[9][14] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making the reduction of an iminium ion much faster than that of an aldehyde or ketone.[9]

-

Solution 2 (Two-Step Procedure): If you must use NaBH₄, adopt a two-step approach. First, mix the 3-(trifluoromethyl)benzaldehyde and methylamine in a suitable solvent like methanol (MeOH) and stir for 1-2 hours to allow for complete imine formation. Monitor by TLC or NMR. Once the aldehyde is consumed, cool the reaction in an ice bath and then add the NaBH₄ portion-wise.[11]

-

-

Side Product 2: Dialkylated Product (Tertiary Amine).

-

Cause: This happens when the newly formed secondary amine product, this compound, reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine. While less common with primary amines, it can occur if reaction times are excessively long or temperatures are high.[11]

-

Solution: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the aldehyde is the limiting reagent. Monitor the reaction progress and stop it once the starting material is consumed.

-

| Reducing Agent | Selectivity | Typical Solvents | Pros | Cons |

| NaBH(OAc)₃ | High (Imine > Aldehyde) | Aprotic (DCE, DCM, THF)[5][9] | Excellent for one-pot reactions; high yields; tolerates many functional groups.[8][11] | Water-sensitive; higher cost.[5][15] |

| NaBH₄ | Moderate (Reduces both) | Protic (MeOH, EtOH)[16] | Inexpensive; readily available.[10] | Can reduce starting aldehyde; best for two-step procedure; risk of over-alkylation.[11][13] |

| NaCNBH₃ | High (Imine > Aldehyde) | Protic (MeOH)[16] | Effective and selective. | Generates highly toxic cyanide byproducts.[4][8] |

| H₂/Catalyst (e.g., Pd/C) | High | Protic (MeOH, EtOH) | "Green" reductant (H₂); high atom economy. | Can reduce other functional groups (e.g., C=C bonds); requires specialized hydrogenation equipment.[4] |

Question 3: My workup is difficult, and I'm losing product during purification. What is an effective isolation protocol?

Amines can be tricky to isolate due to their basicity and potential for forming emulsions. An acid-base extraction is the most robust method for purification.[17][18]

Answer:

A well-designed acid-base workup will efficiently separate your basic amine product from neutral organic impurities (like unreacted aldehyde or byproduct alcohol) and acidic components.

Step-by-Step Workup and Extraction Protocol:

-